molecular formula C7H4BrFO3 B6247105 2-bromo-3-fluoro-6-hydroxybenzoic acid CAS No. 1782665-98-8

2-bromo-3-fluoro-6-hydroxybenzoic acid

Cat. No.: B6247105
CAS No.: 1782665-98-8
M. Wt: 235
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Description

2-Bromo-3-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorophenol to introduce the bromine atom at the ortho position relative to the hydroxyl group. This is followed by carboxylation to form the benzoic acid derivative. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and carbon dioxide in the presence of a base for carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-3-fluoro-6-hydroxybenzoic acid when using ammonia.

    Oxidation: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde or 2-bromo-3-fluoro-6-hydroxybenzoquinone.

    Reduction: 2-Bromo-3-fluoro-6-hydroxybenzyl alcohol.

    Esterification: Various esters of this compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H4_4BrF O3_3
  • Molecular Weight : Approximately 227.01 g/mol
  • IUPAC Name : 2-bromo-3-fluoro-6-hydroxybenzoic acid
  • Canonical SMILES : C1=CC(=C(C(=C1O)C(=O)O)Br)F

The compound's structure features bromine and fluorine substituents along with a hydroxyl group, which enhance its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in coupling reactions, where it acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts to form new carbon-carbon bonds. This property makes it valuable for creating diverse chemical libraries for further research.

The compound has shown potential in various biological applications:

  • Antimicrobial Properties : Studies indicate that halogenated benzoic acids, including this compound, exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus through mechanisms that may involve enzyme inhibition.
  • Anticancer Activity : There is emerging evidence suggesting that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cells, linked to apoptosis induction.

Pharmaceutical Development

Research into the derivatives of this compound suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions. The compound may inhibit RORγt transcriptional activity, which is relevant for conditions such as rheumatoid arthritis and multiple sclerosis.

Antimicrobial Research

In vitro studies have demonstrated the antibacterial efficacy of derivatives of benzoic acids against various bacterial strains. The structure of this compound enhances its interaction with bacterial enzymes, leading to effective inhibition.

Cancer Research

Recent investigations into the anticancer properties of halogenated compounds have highlighted the cytotoxic effects of this compound on specific cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further drug development.

Mechanism of Action

The mechanism by which 2-bromo-3-fluoro-6-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

2-Bromo-3-fluoro-6-hydroxybenzoic acid can be compared with other halogenated benzoic acids, such as:

    2-Bromo-6-fluoro-3-hydroxybenzoic acid: Similar structure but different positional isomerism.

    2-Chloro-3-fluoro-6-hydroxybenzoic acid: Chlorine instead of bromine, affecting reactivity and biological activity.

    3-Bromo-2-fluoro-6-hydroxybenzoic acid: Different substitution pattern, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

1782665-98-8

Molecular Formula

C7H4BrFO3

Molecular Weight

235

Purity

95

Origin of Product

United States

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